molecular formula C15H14O4S B6409201 6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261913-16-9

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409201
CAS No.: 1261913-16-9
M. Wt: 290.3 g/mol
InChI Key: SYJZAUGPILKHFH-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 6th position and a 4-methylsulfonylphenyl group attached to the benzoic acid core

Properties

IUPAC Name

2-methyl-6-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-10-4-3-5-13(14(10)15(16)17)11-6-8-12(9-7-11)20(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJZAUGPILKHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691639
Record name 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-16-9
Record name 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-Methyl-2-(4-carboxyphenyl)benzoic acid.

    Reduction: Formation of 6-Methyl-2-(4-methylsulfanylphenyl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, similar to other nonsteroidal anti-inflammatory drugs. The sulfonyl group plays a crucial role in enhancing its binding affinity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, a benzoic acid derivative, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's mechanisms of action, its biological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a methyl group and a methylsulfonyl group attached to a benzoic acid core. This structural configuration influences its solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors involved in inflammatory pathways. The compound is believed to inhibit pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Key Mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are key mediators of inflammation.
  • Modulation of Signaling Pathways : The compound may modulate various signaling pathways associated with inflammation and pain, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Studies suggest significant inhibition of inflammation markers in vitro and in vivo.
  • Antimicrobial Properties : Preliminary investigations have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Biological Activity Effect Observed Reference
Anti-inflammatorySignificant reduction in inflammation markers
AntimicrobialEffective against Gram-positive bacteria

Case Studies

  • Anti-inflammatory Effects :
    A study conducted on animal models demonstrated that treatment with this compound resulted in a marked decrease in paw edema induced by carrageenan, indicating potent anti-inflammatory effects. The compound was compared with standard anti-inflammatory drugs, showing comparable efficacy but with fewer side effects.
  • Antimicrobial Activity :
    In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that this compound exhibited significant antimicrobial activity. The minimal inhibitory concentration (MIC) values were found to be lower than those of some conventional antibiotics, suggesting its potential as an alternative treatment option.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methylsulfonyl group or the positioning of the methyl group can significantly affect its potency and selectivity towards biological targets.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased anti-inflammatory potency
Alteration of the methylsulfonyl positionVariable effects on antimicrobial efficacy

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